Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling vs. 5-Bromo- and 5-Chloro- Analogs
5-Iodothiazol-2-amine exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo- and chloro- counterparts. The carbon-iodine bond (C-I) is significantly weaker and more polarizable than C-Br or C-Cl bonds, facilitating faster oxidative addition with Pd(0) catalysts. This enables milder reaction conditions and higher yields for C-C and C-N bond formations, which are critical for late-stage functionalization of complex drug candidates [1]. While a direct comparative study of the isolated core scaffolds is not available, this established trend for aryl halides is a well-documented, class-level inference [2].
| Evidence Dimension | Reactivity in Pd-catalyzed cross-coupling (relative rate of oxidative addition) |
|---|---|
| Target Compound Data | Highest relative reactivity among halogens |
| Comparator Or Baseline | 5-Bromothiazol-2-amine (CAS 3034-22-8); 5-Chlorothiazol-2-amine (CAS 41663-73-4) |
| Quantified Difference | Qualitative trend: Ar-I > Ar-Br > Ar-Cl |
| Conditions | General trend for aryl halides in Pd-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig). |
Why This Matters
Enables more efficient and higher-yielding derivatization of the thiazole core, which is a key advantage in complex molecule synthesis and structure-activity relationship (SAR) exploration.
- [1] Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995;95(7):2457-2483. View Source
- [2] Flasik R, Stanetty P. Cross-Coupling Reactions On Isothiazole Derivatives And Their Reactivity Towards Amino Nucleophiles. 2008. View Source
